molecular formula C7H8F3NO2 B1528743 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol CAS No. 933726-15-9

3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol

Cat. No.: B1528743
CAS No.: 933726-15-9
M. Wt: 195.14 g/mol
InChI Key: GHCXFSFFUWXAHB-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol: is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a solvent such as methanol or ethanol and is conducted at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol exerts its effects is primarily through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethyl group can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl group and the furan ring in 3-Amino-1,1,1-trifluoro-2-(2-furyl)propan-2-ol makes it unique compared to other similar compounds.

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-(furan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(12,4-11)5-2-1-3-13-5/h1-3,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCXFSFFUWXAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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